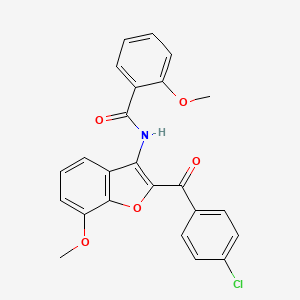

N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide” is a complex organic compound. It likely contains a benzofuran core, which is a type of aromatic compound . The compound also likely contains a chlorobenzoyl group, which is a benzoyl group with a chlorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of the benzofuran core and the various attached groups. The benzofuran core would contribute to the aromaticity of the compound .

Chemical Reactions Analysis

The compound would likely undergo various chemical reactions depending on the conditions. For example, the chlorobenzoyl group could potentially undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorobenzoyl group could potentially affect the compound’s reactivity .

Aplicaciones Científicas De Investigación

Molecular Structure and Intermolecular Interactions

N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide, due to its complex molecular structure, is of interest in studies focusing on the intermolecular interactions and molecular geometry of organic compounds. Research on similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has shown that molecular interactions, including dimerization and crystal packing, can significantly influence the dihedral angles and rotational conformation of aromatic rings. This understanding is crucial for the design of molecules with desired physical and chemical properties (Karabulut et al., 2014).

Synthesis and Antimicrobial Properties

Compounds with structural similarities to this compound have been synthesized and evaluated for their antimicrobial properties. For example, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and showed promising in vitro antibacterial and antifungal activities against various strains of bacteria and fungi. These findings highlight the potential of such compounds in developing new therapeutic agents for microbial diseases (Desai et al., 2013).

Novel Derivatives and Pharmacological Evaluation

Research on derivatives of benzamide, such as 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, has shown significant anticonvulsant activity in pharmacological evaluations. These compounds, designed to bind to benzodiazepine receptors, also exhibited sedative-hypnotic activity without impairing learning and memory, indicating their potential in developing new treatments for convulsive disorders (Faizi et al., 2017).

Crystal Growth and Optical Properties

The study of heterocyclic compounds, like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, involves crystal growth and examination of their optical and thermal properties. Such research contributes to understanding the material's stability and potential applications in optical devices. The antibacterial and antifungal activities of these compounds further underscore their utility in various fields, including pharmaceuticals and materials science (Prabukanthan et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway , given its potential target. By inhibiting Prostaglandin G/H synthase 1, it could disrupt the conversion of arachidonic acid to prostaglandins. This would lead to a decrease in the levels of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and fever generation.

Pharmacokinetics

Similar compounds have been found to have varying degrees of absorption and distribution within the body . The metabolism and excretion of this compound would likely depend on its chemical structure and the specific metabolic pathways present in the body.

Propiedades

IUPAC Name |

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClNO5/c1-29-18-8-4-3-6-16(18)24(28)26-20-17-7-5-9-19(30-2)22(17)31-23(20)21(27)14-10-12-15(25)13-11-14/h3-13H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUJWRQIFGYRNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(OC3=C2C=CC=C3OC)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2460776.png)

![3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2460785.png)

![4-Methoxy-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2460787.png)

![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460788.png)

![2-Pyridinylmethyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2460791.png)

![Methyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate](/img/structure/B2460792.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2460797.png)

![(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460798.png)

![4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole](/img/structure/B2460799.png)